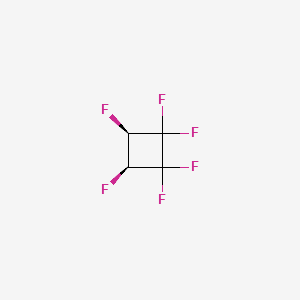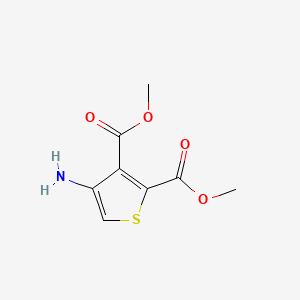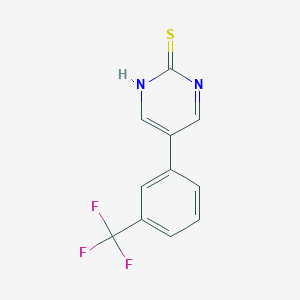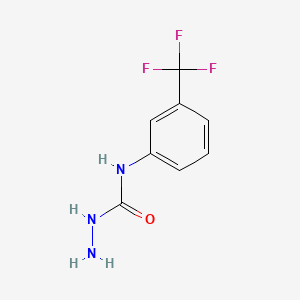
cis-1,1,2,2,3,4-Hexafluorociclobutano
Descripción general
Descripción
cis-1,1,2,2,3,4-Hexafluorocyclobutane: is a fluorinated cyclobutane compound with the molecular formula C₄H₂F₆ It is characterized by the presence of six fluorine atoms attached to the cyclobutane ring, arranged in a cis configuration
Aplicaciones Científicas De Investigación
cis-1,1,2,2,3,4-Hexafluorocyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds. Its unique fluorine content makes it valuable in the development of new materials with enhanced chemical and physical properties.
Biology: Research in biology explores the potential use of fluorinated compounds like cis-1,1,2,2,3,4-Hexafluorocyclobutane in drug design and development. Fluorine atoms can influence the biological activity and metabolic stability of pharmaceutical compounds.
Medicine: In medicinal chemistry, fluorinated cyclobutanes are investigated for their potential as therapeutic agents. The presence of fluorine can enhance the bioavailability and efficacy of drugs.
Industry: cis-1,1,2,2,3,4-Hexafluorocyclobutane is used in the production of specialty chemicals and materials. Its high thermal stability and chemical resistance make it suitable for applications in coatings, lubricants, and electronic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,1,2,2,3,4-Hexafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with elemental fluorine (F₂) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as cobalt trifluoride (CoF₃), at elevated temperatures. The fluorination process results in the substitution of hydrogen atoms with fluorine atoms, leading to the formation of cis-1,1,2,2,3,4-Hexafluorocyclobutane.
Industrial Production Methods: Industrial production of cis-1,1,2,2,3,4-Hexafluorocyclobutane follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine. The product is purified through distillation and other separation techniques to obtain high-purity cis-1,1,2,2,3,4-Hexafluorocyclobutane.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-1,1,2,2,3,4-Hexafluorocyclobutane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction of cis-1,1,2,2,3,4-Hexafluorocyclobutane can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process may result in the formation of partially or fully hydrogenated cyclobutane derivatives.
Substitution: Substitution reactions involve the replacement of fluorine atoms with other functional groups. For example, nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt), leading to the formation of alkoxy-substituted cyclobutane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products Formed:
Oxidation: Fluorinated carboxylic acids
Reduction: Hydrogenated cyclobutane derivatives
Substitution: Alkoxy-substituted cyclobutane derivatives
Mecanismo De Acción
The mechanism of action of cis-1,1,2,2,3,4-Hexafluorocyclobutane is primarily influenced by its fluorine atoms. Fluorine is highly electronegative, which affects the compound’s reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity. The specific molecular targets and pathways involved depend on the context of its application, such as drug design or material science.
Comparación Con Compuestos Similares
trans-1,1,2,2,3,4-Hexafluorocyclobutane: The trans isomer of hexafluorocyclobutane has a different spatial arrangement of fluorine atoms, leading to distinct chemical properties.
1,1,2,2,3,3-Hexafluorocyclobutane: This compound has a different fluorine substitution pattern, affecting its reactivity and applications.
1,1,2,2-Tetrafluorocyclobutane:
Uniqueness of cis-1,1,2,2,3,4-Hexafluorocyclobutane: The cis configuration of fluorine atoms in cis-1,1,2,2,3,4-Hexafluorocyclobutane imparts unique chemical properties, such as specific reactivity patterns and interactions with other molecules. This makes it valuable in specialized applications where these properties are advantageous.
Propiedades
IUPAC Name |
(3S,4R)-1,1,2,2,3,4-hexafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H](C(C1(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380826 | |
| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-47-2 | |
| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22819-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the dominant fragmentation pathways observed in cis-1,1,2,2,3,4-hexafluorocyclobutane upon photoionization?
A1: The research reveals that upon photoionization, cis-1,1,2,2,3,4-hexafluorocyclobutane predominantly breaks down into C3H2F3+ and C2HF3+ fragment ions. These ions exhibit similar yield curves to the C3F5+ and C2F4+ fragments observed in the photoionization of perfluorocyclobutane (c-C4F8), suggesting comparable fragmentation mechanisms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)







![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)


